Molecular Weight Advantage: The 4-Bromo Derivative Provides a 44.45 g/mol Increase Over the 4-Chloro Analog for Enhanced Physicochemical Tuning
The para-bromine substitution in 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide results in a molecular weight of 255.11 g/mol, which is 44.45 g/mol heavier than the para-chloro analog (1-(4-Chlorophenyl)cyclopropanecarbohydrazide, CAS 633317-81-4) with a molecular weight of 210.66 g/mol . This significant mass difference can be a critical factor in lead optimization, influencing properties such as target binding, metabolic stability, and membrane permeability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 255.11 g/mol |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclopropanecarbohydrazide (210.66 g/mol) |
| Quantified Difference | 44.45 g/mol increase |
| Conditions | Calculated from molecular formula C10H11BrN2O vs. C10H11ClN2O |
Why This Matters
The higher molecular weight of the brominated derivative offers a distinct option for medicinal chemists seeking to modulate physicochemical properties, potentially improving target residence time or reducing off-target binding compared to the lighter chloro analog.
